4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
CAS No.: 862807-50-9
Cat. No.: VC4374672
Molecular Formula: C21H24ClN3O5S2
Molecular Weight: 498.01
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862807-50-9 |
|---|---|
| Molecular Formula | C21H24ClN3O5S2 |
| Molecular Weight | 498.01 |
| IUPAC Name | 4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C21H24ClN3O5S2/c1-14-4-9-17(22)19-18(14)23-21(31-19)24-20(26)15-5-7-16(8-6-15)32(27,28)25(10-12-29-2)11-13-30-3/h4-9H,10-13H2,1-3H3,(H,23,24,26) |
| Standard InChI Key | WHHBYXMASGRKRM-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Introduction
The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a complex organic molecule with a specific molecular formula and structure. It belongs to the class of sulfamoyl benzamide derivatives, which are of interest in pharmaceutical research due to their potential biological activities.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps, starting from commercially available precursors. The process may include reactions such as N-acylation, sulfamoylation, and chlorination, depending on the starting materials and desired intermediates. Optimization of reaction conditions like temperature, solvent choice, and reaction time is crucial to achieve high yields and purity.
Synthesis Steps
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Formation of Benzothiazole Derivative: The first step often involves modifying the benzothiazole ring to introduce the necessary functional groups.
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Sulfamoylation: This step involves attaching the bis(2-methoxyethyl)sulfamoyl group to the benzamide core.
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Chlorination: Introduction of the chlorine atom at the 7-position of the benzothiazole ring.
Biological Activities and Applications
Sulfamoyl benzamide derivatives, including 4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide, are studied for their potential in inhibiting protein-protein interactions relevant to cancer progression. These compounds can disrupt interactions between transcription factors involved in cell proliferation and survival, potentially inducing apoptosis in cancer cells and inhibiting tumor growth.
Research Findings
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Cancer Research: Studies have shown that similar compounds can interfere with key signaling pathways in cancer cells, making them promising candidates for cancer therapy.
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Pharmaceutical Potential: The structural characteristics of these compounds allow them to interact with various biological targets, which is a focus of ongoing research.
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